molecular formula C8H15F3N2 B1392849 1-(3,3,3-Trifluoropropyl)piperidin-4-amine CAS No. 1187159-96-1

1-(3,3,3-Trifluoropropyl)piperidin-4-amine

Cat. No. B1392849
M. Wt: 196.21 g/mol
InChI Key: RXMBVCSHXNOZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3,3-Trifluoropropyl)piperidin-4-amine, also known as TFP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It has a molecular formula of C8H15F3N2 and a molecular weight of 196.21 g/mol .


Molecular Structure Analysis

The InChI code for 1-(3,3,3-Trifluoropropyl)piperidin-4-amine is 1S/C8H15F3N2/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(3,3,3-Trifluoropropyl)piperidin-4-amine is a liquid at room temperature .

Scientific Research Applications

Conformational Analysis

  • A study by Rauk et al. (1983) investigated the static and dynamic structures of various amide derivatives, including those related to piperidine rings, which are relevant to understanding the structural properties of compounds like 1-(3,3,3-Trifluoropropyl)piperidin-4-amine (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Catalytic Synthesis

  • Lebold, Leduc, and Kerr (2009) described the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, a method potentially applicable to the synthesis of 1-(3,3,3-Trifluoropropyl)piperidin-4-amine (Lebold, Leduc, & Kerr, 2009).

Synthesis of Piperidin-4-ones

  • Cui, Peng, and Zhang (2009) achieved a formal [4 + 2] synthesis of piperidin-4-ones from secondary amines using gold catalysis, a technique that may be relevant for synthesizing derivatives of 1-(3,3,3-Trifluoropropyl)piperidin-4-amine (Cui, Peng, & Zhang, 2009).

Enzymatic Kinetic Resolution

Michael Addition Polymerizations

  • Wang, Liu, Hu, Hong, and Pan (2005) studied the Michael addition polymerizations of trifunctional amines, including piperidine derivatives, which can inform the polymerization potential of 1-(3,3,3-Trifluoropropyl)piperidin-4-amine (Wang, Liu, Hu, Hong, & Pan, 2005).

Crystal Structure Analysis

Spectroscopic Characterization

  • Amirnasr, Schenk, Gorji, and Vafazadeh (2001) characterized Co(III) complexes with piperidine derivatives through spectroscopic methods, which may be applicable to 1-(3,3,3-Trifluoropropyl)piperidin-4-amine (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(3,3,3-trifluoropropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)3-6-13-4-1-7(12)2-5-13/h7H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMBVCSHXNOZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3,3-Trifluoropropyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3,3-Trifluoropropyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(3,3,3-Trifluoropropyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-(3,3,3-Trifluoropropyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-(3,3,3-Trifluoropropyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(3,3,3-Trifluoropropyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(3,3,3-Trifluoropropyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.